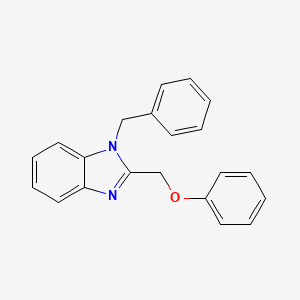

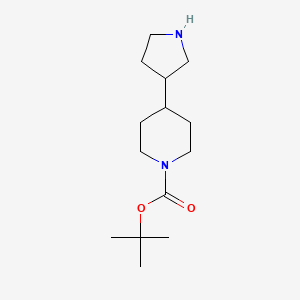

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide , commonly referred to as Pyridine-2-carboxylic acid , is a fascinating compound with diverse properties. It is an endogenous metabolite of L-tryptophan, exhibiting a wide range of effects within the body. These effects include neuroprotective, immunological, and anti-proliferative activities . The biosynthesis route involves enzymatic oxidation of 3-hydroxyanthranilic acid, leading to the production of pyridine-2-carboxylic acid (P2CA) .

Synthesis Analysis

The green synthesis of pyrazolo[3,4-b]quinolinones can be achieved using P2CA as a green and efficient catalyst. In a multi-component reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, pyrazolo[3,4-b]quinolinones are selectively produced with excellent yields (ranging from 84% to 98%). The recyclability of the catalyst has also been investigated .

Molecular Structure Analysis

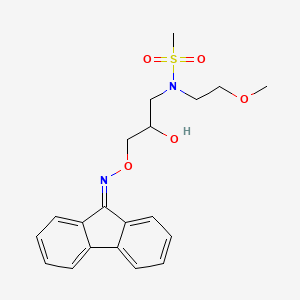

The molecular formula of This compound is C₁₇H₁₈N₄O₂ . Its IUPAC Standard InChI is: InChI=1S/C17H18N4O2/c18-16(21)10-20-9-7-19-8-11-1-2-12(13(3-11)17(19)22)15(20)14-5-4-6-23-14/h1-6,15H,7-10H2,(H,18,21). The compound’s molecular weight is approximately 314.35 g/mol .

Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]quinolinones involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, catalyzed by P2CA. The reaction proceeds through a carbocation intermediate, and the electronic effects of various substituents in aromatic rings play a crucial role .

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Characterization

Synthesis and Crystal Structure

The synthesis and characterization of compounds structurally related to N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide have been thoroughly explored. For instance, the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide involved coupling reactions, crystallized using a toluene and methanol mixture. Its structure was confirmed by various analyses including FTIR, NMR, and single-crystal X-ray diffraction, indicating a detailed understanding of its molecular framework (Nayak et al., 2014).

Novel Coordination Complexes

Research into pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting the potential utility of pyrazole-acetamide derivatives in developing antioxidative agents (Chkirate et al., 2019).

Applications in Material Science and Pharmacology

Antioxidant and Anticancer Properties

Compounds containing the pyrazin-2-yloxy motif have been evaluated for their antioxidant and anticancer activities. For example, a study on fluoro-substituted benzo[b]pyran derivatives, which share structural similarities with this compound, demonstrated significant anti-lung cancer activity at low concentrations, suggesting the potential for these compounds in cancer therapy (Hammam et al., 2005).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, related to the synthesis of N-(2-hydroxyphenyl)acetamide, highlights the compound's role as an intermediate in synthesizing antimalarial drugs. This process, utilizing Novozym 435 as a catalyst, underscores the chemical versatility and potential pharmaceutical applications of acetamide derivatives (Magadum & Yadav, 2018).

作用機序

特性

IUPAC Name |

N-[4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-13(23)21-15-4-2-14(3-5-15)18(24)22-10-6-16(7-11-22)25-17-12-19-8-9-20-17/h2-5,8-9,12,16H,6-7,10-11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQLCGBUOXQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(3,5-dimethoxyphenyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2892486.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892489.png)

![6-fluoro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2892490.png)

![1-(2-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2892491.png)

![2-(tert-butyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2892494.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)